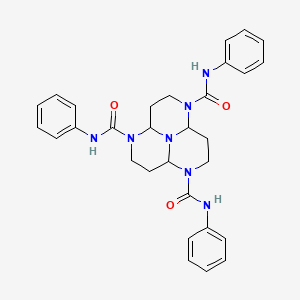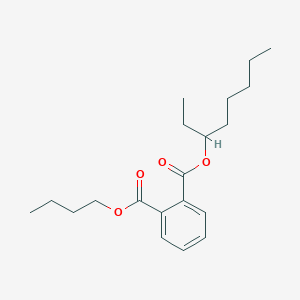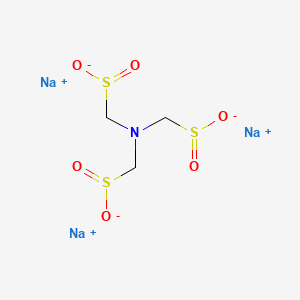![molecular formula C10H8N2O B13832389 1h-[1,3]Oxazino[3,4-a]benzimidazole CAS No. 32881-63-3](/img/structure/B13832389.png)
1h-[1,3]Oxazino[3,4-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-[1,3]Oxazino[3,4-a]benzimidazole is a heterocyclic compound that features a fusion of oxazine and benzimidazole rings
Méthodes De Préparation
The synthesis of 1H-[1,3]Oxazino[3,4-a]benzimidazole typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2-aminophenol with glyoxal in the presence of an acid catalyst to form the oxazine ring, which is then fused with the benzimidazole ring through cyclization reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1H-[1,3]Oxazino[3,4-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazinoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Applications De Recherche Scientifique
1H-[1,3]Oxazino[3,4-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1H-[1,3]Oxazino[3,4-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer cells, the compound may induce apoptosis by interacting with cellular proteins involved in cell cycle regulation and apoptosis pathways .
Comparaison Avec Des Composés Similaires
1H-[1,3]Oxazino[3,4-a]benzimidazole can be compared with other similar compounds, such as:
1H-[1,4]Oxazino[4,3-a]benzimidazole: This compound has a similar structure but differs in the position of the oxazine ring fusion, leading to different chemical and biological properties.
Oxadiazole derivatives: These compounds also feature a fused heterocyclic system but with different nitrogen and oxygen arrangements, resulting in distinct properties and applications.
Propriétés
Numéro CAS |
32881-63-3 |
|---|---|
Formule moléculaire |
C10H8N2O |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
1H-[1,3]oxazino[3,4-a]benzimidazole |
InChI |
InChI=1S/C10H8N2O/c1-2-4-9-8(3-1)11-10-5-6-13-7-12(9)10/h1-6H,7H2 |
Clé InChI |
SFTJBTZDORSFFO-UHFFFAOYSA-N |
SMILES canonique |
C1N2C(=NC3=CC=CC=C32)C=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)](/img/structure/B13832306.png)

![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)
![Triolein,[carboxyl-14c]](/img/structure/B13832323.png)





![4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane](/img/structure/B13832341.png)


![Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt](/img/structure/B13832383.png)
![dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13832384.png)
